molecular formula C27H36O6 B1194886 Estriol tripropionate CAS No. 2236-31-9

Estriol tripropionate

Cat. No.: B1194886
CAS No.: 2236-31-9
M. Wt: 456.6 g/mol
InChI Key: ONMZMZJEZHMWQL-REUUDLSRSA-N
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Description

Estriol tripropionate, also known as estriol tripropanoate, is an estrogen medication. It is an ester of estriol, a naturally occurring estrogen. This compound is primarily used in hormone replacement therapy and has various clinical applications due to its estrogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estriol tripropionate is synthesized by esterification of estriol with propionic anhydride or propionyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent degradation of the sensitive estriol molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Estriol tripropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Estriol tripropionate has several scientific research applications:

Mechanism of Action

Estriol tripropionate exerts its effects by binding to estrogen receptors in target cells. Once bound, the receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA. This mRNA interacts with ribosomes to produce specific proteins that express the estrogenic effects of this compound on the target cell .

Comparison with Similar Compounds

Estriol tripropionate is compared with other estrogen esters such as:

Uniqueness

This compound is unique due to its specific esterification with propionic acid, which affects its pharmacokinetics and pharmacodynamics. It has a different metabolic profile and duration of action compared to other estrogen esters .

List of Similar Compounds

Biological Activity

Estriol tripropionate is a synthetic derivative of estriol, a naturally occurring estrogen. It is primarily used in hormone replacement therapy (HRT) for menopausal women. Understanding the biological activity of this compound is crucial for its application in clinical settings, particularly regarding its effects on estrogen receptors and its potential therapeutic benefits.

This compound acts as an agonist for estrogen receptors, specifically ERα and ERβ. Its binding affinity to these receptors is significantly lower than that of estradiol, with relative binding affinities (RBA) reported as follows:

  • ERα : 11-14% of estradiol
  • ERβ : 18-21% of estradiol

This lower potency suggests that this compound may have a milder estrogenic effect, which can be beneficial in minimizing side effects associated with stronger estrogens .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

Parameter Value
Protein Binding92% (Albumin: 91%, SHBG: 1%)
MetabolismLiver, intestines
Elimination Half-LifeOral: 5–10 hours; IM: 1.5–5.3 hours; IV: 20 minutes
ExcretionUrine (>95% as conjugates)

These characteristics indicate that this compound is rapidly metabolized and excreted, which may influence dosing regimens in clinical practice .

Clinical Applications

This compound is utilized in various therapeutic contexts, particularly in HRT for alleviating menopausal symptoms. A study involving compounded bioidentical hormone therapy demonstrated significant improvements in quality-of-life measures among peri/postmenopausal women receiving treatment with estriol and estradiol. Key findings included:

  • Reduction in Greene Climacteric Scale scores
  • Improvements in anxiety and depression scales
  • Favorable changes in cardiovascular biomarkers such as C-reactive protein and fibrinogen .

Case Study 1: Hormone Replacement Therapy

A prospective cohort study examined the long-term effects of compounded bioidentical hormone therapy including this compound. The study involved 300 women who received treatment over eight weeks. Results indicated:

  • Significant relief from menopausal symptoms
  • No adverse effects on prothrombotic potential
  • Improvements in metabolic parameters such as fasting glucose and triglycerides .

Case Study 2: Cancer Research Implications

Research has shown that estriol can inhibit the proliferation of certain cancer cells by blocking the G protein-coupled estrogen receptor (GPER). This property may provide a therapeutic avenue for managing hormone-sensitive cancers, particularly triple-negative breast cancer. Estriol's antagonistic action at high concentrations suggests potential for use in combination therapies to mitigate the effects of more potent estrogens like estradiol .

Summary of Biological Effects

The biological activity of this compound encompasses a range of effects that are beneficial for menopausal women while also presenting potential applications in cancer therapy. Its lower potency compared to other estrogens may reduce the risk of adverse effects associated with higher doses.

Key Biological Effects:

  • Estrogenic Activity : Agonist for ERα and ERβ with lower potency.
  • Cardiovascular Benefits : Positive impact on inflammatory markers and metabolic health.
  • Cancer Cell Modulation : Potential inhibitory effects on hormone-sensitive cancers.

Properties

CAS No.

2236-31-9

Molecular Formula

C27H36O6

Molecular Weight

456.6 g/mol

IUPAC Name

[(8R,9S,13S,14S,16R,17R)-13-methyl-3,17-di(propanoyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] propanoate

InChI

InChI=1S/C27H36O6/c1-5-23(28)31-17-9-11-18-16(14-17)8-10-20-19(18)12-13-27(4)21(20)15-22(32-24(29)6-2)26(27)33-25(30)7-3/h9,11,14,19-22,26H,5-8,10,12-13,15H2,1-4H3/t19-,20-,21+,22-,26+,27+/m1/s1

InChI Key

ONMZMZJEZHMWQL-REUUDLSRSA-N

SMILES

CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)CC)C)C=CC(=C4)OC(=O)CC

Isomeric SMILES

CCC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1OC(=O)CC)C)C=CC(=C4)OC(=O)CC

Canonical SMILES

CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)CC)C)C=CC(=C4)OC(=O)CC

Key on ui other cas no.

2236-31-9

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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